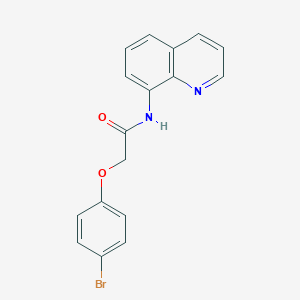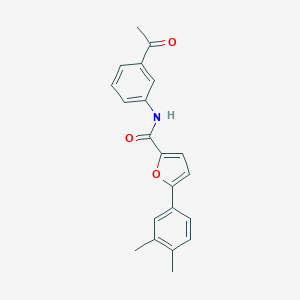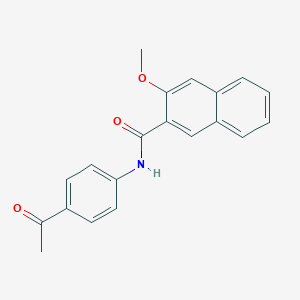
2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a bromophenoxy group and a quinolinyl group connected via an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 8-aminoquinoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the bromophenoxy group, potentially converting it to a phenoxy group using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced derivatives of the bromophenoxy group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(quinolin-8-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(quinolin-8-yl)acetamide
- **2-(4-fluorophenoxy)-N-(quinolin-8-yl)acetamide
Propriétés
Formule moléculaire |
C17H13BrN2O2 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Clé InChI |
PALOFXPGCCVLEH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B244316.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244331.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide](/img/structure/B244332.png)
![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B244333.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide](/img/structure/B244334.png)

![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide](/img/structure/B244338.png)
